3-(Bromomethylidene)heptane
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Overview
Description
3-(Bromomethylidene)heptane is an organic compound characterized by a seven-carbon chain with a bromomethylidene group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethylidene)heptane can be achieved through several methods. One common approach involves the bromination of 3-methylideneheptane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethylidene)heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed:
Substitution: 3-(Hydroxymethylidene)heptane, 3-(Cyanomethylidene)heptane.
Elimination: 3-Heptene.
Oxidation: 3-(Hydroxymethylidene)heptane, 3-(Carboxymethylidene)heptane.
Scientific Research Applications
3-(Bromomethylidene)heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethylidene)heptane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating various substitution and elimination reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom, which stabilizes the transition state during reactions.
Comparison with Similar Compounds
- 3-(Chloromethylidene)heptane
- 3-(Iodomethylidene)heptane
- 3-(Fluoromethylidene)heptane
Comparison: 3-(Bromomethylidene)heptane is unique due to the specific reactivity of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative offers a moderate leaving group ability, making it suitable for a wide range of chemical transformations.
Properties
CAS No. |
61668-16-4 |
---|---|
Molecular Formula |
C8H15Br |
Molecular Weight |
191.11 g/mol |
IUPAC Name |
3-(bromomethylidene)heptane |
InChI |
InChI=1S/C8H15Br/c1-3-5-6-8(4-2)7-9/h7H,3-6H2,1-2H3 |
InChI Key |
KKUCBFMTCNAAJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CBr)CC |
Origin of Product |
United States |
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